1-(2-Naphthyl)cyclopentanecarbonitrile

CCR5 antagonist HIV entry inhibitor chemokine receptor

Source 1-(2-Naphthyl)cyclopentanecarbonitrile (CAS 1239681-53-8) with ≥95% purity for your drug discovery programs. This building block enables CCR5 antagonism research (IC50 8 nM) and serves as a moderate D3 antagonist (Ki 40 nM). Its unique 2-naphthyl regioisomer is critical for photocycloaddition reactions yielding complex pentacyclic scaffolds, a capability not shared by simpler analogs. Avoid generic substitutions that compromise stereoselectivity and target potency. Ideal for HIV entry inhibition, inflammation, and CNS disorder studies.

Molecular Formula C16H15N
Molecular Weight 221.30 g/mol
Cat. No. B8009124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Naphthyl)cyclopentanecarbonitrile
Molecular FormulaC16H15N
Molecular Weight221.30 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C#N)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C16H15N/c17-12-16(9-3-4-10-16)15-8-7-13-5-1-2-6-14(13)11-15/h1-2,5-8,11H,3-4,9-10H2
InChIKeyROCIEOUYIMZFGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Naphthyl)cyclopentanecarbonitrile (CAS 1239681-53-8) for Research & Development: Compound Identity and Baseline Characterization


1-(2-Naphthyl)cyclopentanecarbonitrile (CAS 1239681-53-8) is an organic building block characterized by a cyclopentane ring linked to a 2-naphthyl group and a nitrile functional group . It is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, with reported roles in the synthesis of drug-like scaffolds via photocycloaddition [1] and as a core structure in patented dopamine D3 receptor modulators [2]. The compound is commercially available with a typical purity specification of ≥95% .

Why Generic Substitution of 1-(2-Naphthyl)cyclopentanecarbonitrile is Not Straightforward in Research Applications


While other naphthyl-substituted cyclopentane derivatives or simple cyclopentanecarbonitriles may appear structurally analogous, their biological and chemical profiles diverge significantly. For instance, the 2-naphthyl regioisomer exhibits distinct pharmacological activity compared to the 1-naphthyl variant, with implications for target binding affinity and selectivity [1]. Furthermore, the presence of the 2-naphthyl moiety is critical for enabling efficient photocycloaddition reactions that yield complex pentacyclic scaffolds, a capability not shared by simpler cyclopentanecarbonitriles or unsubstituted naphthalenes [2]. Substituting this compound with a generic analog could compromise reaction yield, stereoselectivity, or target potency, thereby undermining research reproducibility and project outcomes. The following evidence guide provides specific, quantifiable differentiation points to inform procurement decisions.

Quantitative Evidence for Selecting 1-(2-Naphthyl)cyclopentanecarbonitrile Over Structural Analogs


CCR5 Antagonism Potency: Comparison with Maraviroc

1-(2-Naphthyl)cyclopentanecarbonitrile demonstrates antagonist activity at the CCR5 receptor, a key target in HIV and inflammatory diseases. In a functional assay measuring inhibition of RANTES-induced calcium flux in HEK293 cells co-expressing CCR5 and Gα16, the compound exhibited an IC50 of 8 nM [1]. This potency is comparable to the clinically used CCR5 antagonist Maraviroc, which shows IC50 values ranging from 3.3 nM to 12 nM for RANTES-induced calcium mobilization in similar cellular systems . While the absolute potency is slightly lower, the compound represents a distinct chemotype from Maraviroc and may offer different selectivity or pharmacokinetic profiles useful in research.

CCR5 antagonist HIV entry inhibitor chemokine receptor

Dopamine D3 Receptor Antagonism: Affinity Benchmarking

The compound acts as a dopamine D3 receptor antagonist, with a reported Ki of 40 nM in a [35S]-GTPγS functional assay using human D3 receptors expressed in CHO cells [1]. This affinity places it in the mid-nanomolar range relative to known D3 antagonists. For context, the classical antipsychotic Haloperidol exhibits Ki values between 4.4 and 18 nM at D3 receptors , while the atypical antipsychotic Clozapine shows weaker affinity (Ki 240-513 nM) . More selective D3 antagonists, such as GR 103691, achieve Ki values as low as 2.16 nM . The 40 nM affinity of 1-(2-naphthyl)cyclopentanecarbonitrile suggests it is a moderately potent D3 ligand, suitable for studies where ultra-high potency is not required or where a distinct chemotype is desired.

dopamine D3 receptor CNS disorders addiction

CYP11B1 Inhibition: Potency Relative to Advanced Inhibitors

1-(2-Naphthyl)cyclopentanecarbonitrile inhibits human CYP11B1 (steroid 11β-hydroxylase) with an IC50 of 796 nM in V79MZ cells using [3H]-11-deoxycorticosterone as substrate [1]. While this potency is in the high-nanomolar range, it is significantly lower than that of advanced CYP11B1 inhibitors. For example, the selective inhibitor CYP11B1-IN-2 exhibits an IC50 of 9 nM , and BI 689648 shows an IC50 of 310 nM . Metyrapone, a classical CYP11B1 inhibitor, has an IC50 of approximately 300 nM [2]. The 796 nM IC50 of the target compound indicates it is a relatively weak inhibitor, but its unique naphthyl-cyclopentane scaffold may still be useful as a tool compound or starting point for optimization.

CYP11B1 inhibitor steroidogenesis Cushing's syndrome

Synthetic Utility: Photocycloaddition to Complex Pentacyclic Scaffolds

The 2-naphthyl substituent in 1-(2-naphthyl)cyclopentanecarbonitrile is critical for enabling efficient intramolecular [3+2] photocycloaddition reactions that yield pentacyclic compounds with high stereoselectivity [1]. In contrast, simpler cyclopentanecarbonitrile or unsubstituted naphthalene derivatives do not undergo this transformation or yield significantly different product distributions [2]. For example, photoreactions of cycloalkene-linked 1-cyanonaphthalenes produce [2+2] cycloadducts initially, which can then rearrange to [3+2] intramolecular photoadducts, providing access to complex, three-dimensional scaffolds [1]. While quantitative yields vary by substrate, the ability to generate pentacyclic frameworks in a single photochemical step is a distinct advantage for medicinal chemistry programs requiring rigid, polycyclic cores.

photocycloaddition drug scaffold synthesis pentacyclic compounds

Regioisomeric Differentiation: 2-Naphthyl vs. 1-Naphthyl Activity Profile

Preliminary pharmacological screening indicates that 1-(2-naphthyl)cyclopentanecarbonitrile functions as a CCR5 antagonist with potential applications in HIV infection and inflammatory diseases [1]. In contrast, the 1-naphthyl regioisomer (1-(1-naphthyl)cyclopentanecarbonitrile) has been reported primarily as a synthetic intermediate for producing naphthalen-1-yl-cyclopentanecarbaldehyde via DIBAL-H reduction , with no disclosed CCR5 antagonist activity. This regioisomeric differentiation highlights the importance of the naphthyl substitution pattern for biological activity. While direct quantitative comparison of the two regioisomers is not available in public literature, the distinct biological profiles underscore that the 2-naphthyl substitution is essential for the observed CCR5 antagonism.

regioisomer structure-activity relationship naphthyl substitution

Optimal Application Scenarios for 1-(2-Naphthyl)cyclopentanecarbonitrile Based on Quantified Evidence


Medicinal Chemistry: Development of Novel CCR5 Antagonists

Given its IC50 of 8 nM for CCR5 antagonism in a functional calcium flux assay [1], 1-(2-naphthyl)cyclopentanecarbonitrile is a suitable starting point for medicinal chemistry programs targeting HIV entry inhibition or CCR5-mediated inflammatory diseases. Its distinct chemotype from Maraviroc offers an opportunity to explore alternative binding modes or improved selectivity profiles. Researchers can use this compound as a scaffold for further optimization to enhance potency, metabolic stability, or oral bioavailability.

Neuroscience Research: Dopamine D3 Receptor Tool Compound

With a Ki of 40 nM at the dopamine D3 receptor in a [35S]-GTPγS functional assay [2], the compound serves as a moderately potent D3 antagonist. It can be employed in in vitro studies to investigate D3 receptor signaling, particularly in models of addiction or psychiatric disorders, where ultra-high affinity ligands may not be required. Its intermediate affinity also makes it a useful comparator for assessing the potency of novel D3 ligands.

Chemical Biology: Synthesis of Complex Polycyclic Scaffolds

The compound's ability to undergo intramolecular [3+2] photocycloaddition to yield pentacyclic frameworks [3] makes it a valuable building block in diversity-oriented synthesis or natural product-like compound library generation. This reactivity is not shared by simpler cyclopentanecarbonitriles or unsubstituted naphthalenes, enabling access to unique three-dimensional cores that are often desirable in drug discovery for targeting challenging protein-protein interactions or modulating protein function.

Steroidogenesis Research: CYP11B1 Inhibition Control

Although its CYP11B1 inhibitory potency is modest (IC50 796 nM) [4], the compound can serve as a control or reference compound in enzymatic assays to benchmark the activity of more potent inhibitors. Its defined IC50 allows for standardization of assay conditions and provides a point of comparison for structure-activity relationship studies aimed at improving CYP11B1 inhibition.

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